7-bromo-5-methyl-1H-indazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-methyl-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5-7(6(9)3-4)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJWBAIGVFDFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388073-21-9 | |
| Record name | 7-bromo-5-methyl-1H-indazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 7 Bromo 5 Methyl 1h Indazol 3 Amine and Its Derivatives
Strategic Synthetic Routes to Substituted 1H-Indazol-3-amines
The construction of the indazole ring system can be achieved through various strategic approaches, often involving regioselective functionalization and cyclization reactions. The selection of appropriate starting materials is critical to the success of these syntheses.
Regioselective Functionalization of the Indazole Core
The functionalization of the indazole nucleus at specific positions is a key challenge in the synthesis of its derivatives. Directing groups and carefully chosen reaction conditions are often employed to achieve the desired regioselectivity. For instance, the bromination of the indazole ring is a common strategy to introduce a handle for further modifications. The position of bromination can be influenced by the substituents already present on the ring and the brominating agent used. N-bromosuccinimide (NBS) is a widely used reagent for the regioselective introduction of a bromine atom at the C3-position of the indazole system. chim.it
In the context of synthesizing precursors for compounds like 7-bromo-5-methyl-1H-indazol-3-amine, regioselective bromination of a pre-existing indazole or a precursor to the indazole ring is a critical step. For example, the direct bromination of 4-substituted 1H-indazoles has been shown to occur regioselectively at the C7 position. rsc.org This highlights the influence of existing substituents on the regiochemical outcome of electrophilic aromatic substitution.
Heterocycle Formation via Cyclization Reactions
A common and effective method for the synthesis of 3-aminoindazoles involves the cyclization of appropriately substituted ortho-halobenzonitriles with hydrazine (B178648). nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces the halide, followed by an intramolecular cyclization to form the indazole ring. The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions. thieme-connect.com
For the synthesis of this compound, a plausible route would involve the reaction of a 2-halo-3-bromo-5-methylbenzonitrile derivative with hydrazine. A recent practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the anti-HIV agent Lenacapavir, utilized the cyclization of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine. nih.govchemrxiv.orgchemrxiv.orgmdpi.comresearchgate.net This demonstrates the feasibility of using polysubstituted benzonitriles as precursors for complex indazol-3-amines. The reaction conditions, such as the use of a base like sodium acetate (B1210297) and a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) at elevated temperatures, are critical for the success of the cyclization. nih.gov
Other cyclization strategies for forming the indazole ring include the Cadogan reductive cyclization and intramolecular C-H amination reactions. nih.govacs.org These methods offer alternative pathways to the indazole core, sometimes with different functional group tolerance and regioselectivity.
Precursor Chemistry and Starting Material Selection
The selection of starting materials is paramount for an efficient synthesis. For this compound, a logical starting material would be a substituted toluene (B28343) derivative. For example, a multi-step synthesis could commence from a readily available methyl-substituted aniline (B41778) or benzonitrile (B105546).
A general approach to substituted 3-aminoindazoles starts from 2-bromobenzonitriles. organic-chemistry.org This involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence. organic-chemistry.org This highlights the importance of precursor synthesis in achieving the final target molecule.
The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from the inexpensive 2,6-dichlorobenzonitrile (B3417380) showcases a practical approach to precursor selection. nih.govchemrxiv.orgmdpi.comresearchgate.net The synthesis involved a highly regioselective bromination of the starting benzonitrile prior to the cyclization with hydrazine. nih.govchemrxiv.orgmdpi.com This two-step sequence, starting from a simple and accessible material, provides an economical route to a complex heterocyclic intermediate. nih.govchemrxiv.orgmdpi.comresearchgate.net
Post-Cyclization Modifications and Functional Group Interconversions
Once the this compound core is synthesized, further diversification can be achieved through reactions involving the amine group at the 3-position and the bromine atom at the 7-position.
Amine Functionalization at the 3-Position
The amino group at the C3-position of the indazole ring is a versatile handle for introducing a wide range of functional groups. It can undergo various reactions such as acylation, alkylation, and arylation to generate a library of derivatives. For instance, the 1H-indazole-3-amine structure is a known hinge-binding fragment in kinase inhibitors, and its modification can significantly impact biological activity. mdpi.com
Researchers have introduced moieties like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C3-position to enhance properties such as solubility and bioavailability. mdpi.com These modifications are typically achieved by reacting the 3-aminoindazole with appropriate electrophiles under suitable conditions. The development of C3-quaternary chiral centers in indazoles has also been reported through copper-catalyzed allylation reactions, showcasing advanced methods for amine functionalization. acs.org
Substitution Reactions Involving the Bromine Atom
The bromine atom at the 7-position of the indazole ring is a key functional group for post-cyclization modifications, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the bromoindazole with various boronic acids. rsc.org
Oxidation and Reduction Pathways of Indazole Nitrogen and Ring Systems
The oxidation and reduction of the indazole ring system are fundamental transformations that can lead to a variety of functionalized derivatives. While specific studies on this compound are not extensively detailed in the provided results, general principles of indazole chemistry can be applied.
Reduction of nitro-substituted indazoles is a common method to introduce an amino group. For instance, the Cadogan reaction, a reductive cyclization of o-nitrobenzaldehydes with arylamines, is a well-established method for synthesizing indazoles. escholarship.org This process involves the reduction of a nitro group, leading to the formation of the indazole ring. escholarship.org Time-lapse studies have shown the gradual transformation and lattice shrinkage during the reduction process, confirming the formation of the indazole structure. escholarship.org
Oxidation reactions can also be employed to modify the indazole core. For example, palladium(II)-catalyzed acetoxylation of 2H-indazoles has been developed to introduce an acetoxy group, which can be further hydrolyzed to a hydroxylated product. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to functionalize the indazole nucleus. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds due to its mild reaction conditions and broad substrate scope. nih.gov This reaction has been successfully applied to 7-bromo-substituted indazoles for the introduction of various aryl and heteroaryl groups. nih.govrsc.org
In a study on 4-substituted 7-bromo-1H-indazoles, a successful Suzuki-Miyaura reaction was performed with a range of aryl and heteroaryl boronic acids. nih.gov The optimized conditions involved using Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a dioxane/EtOH/H₂O solvent system. nih.gov These conditions proved effective for coupling various boronic acids with 4-substituted-7-bromo-1H-indazoles, affording the corresponding C7-arylated products in good yields. nih.gov
Similarly, the Suzuki-Miyaura coupling has been employed for the synthesis of 5-substituted pyrrolyl and thiophenyl indazoles from 5-bromoindazoles. nih.gov The use of Pd(dppf)Cl₂ as a catalyst in the presence of K₂CO₃ and dimethoxyethane provided the desired heteroaryl-substituted indazoles in good yields. nih.gov This methodology highlights the feasibility of incorporating diverse heterocyclic moieties onto the indazole scaffold.
Table 1: Selected Examples of Suzuki-Miyaura Coupling of Bromo-Indazoles
| Bromo-Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | dioxane/EtOH/H₂O | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Good | nih.gov |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | Good | nih.gov |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | - | - | 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 | rsc.orgnih.gov |
The Heck coupling reaction is another important palladium-catalyzed transformation for the formation of carbon-carbon bonds, particularly for the synthesis of vinyl-substituted indazoles. A chemoselective Heck coupling of 3-bromoindazoles with various olefins has been developed under high-speed ball-milling conditions. beilstein-journals.org This method utilizes catalytic amounts of TBAB and NaBr to restrain dehalogenation and provides the corresponding 3-vinylindazoles in good to excellent yields. beilstein-journals.org
Other palladium-mediated reactions have also been instrumental in functionalizing the indazole core. For instance, palladium-catalyzed intramolecular amination of 2-halobenzophenone tosylhydrazones provides an efficient route to various indazole derivatives. semanticscholar.org Furthermore, direct C-H activation and arylation at the C7 position of indazoles have been achieved using a palladium catalyst. researchgate.net
N-Alkylation and N-Protection Strategies of the Indazole Nitrogen
The N-alkylation and N-protection of the indazole nitrogen atoms are critical steps in the synthesis of many indazole-based compounds, as the substituent on the nitrogen can significantly influence the biological activity. beilstein-journals.org
The alkylation of indazoles can lead to a mixture of N1- and N2-substituted products, and achieving regioselectivity is a significant challenge. nih.govbeilstein-journals.org The regioselectivity is influenced by various factors, including the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent. beilstein-journals.org
For instance, studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that treatment with isopropyl iodide in DMF with sodium hydride yields a mixture of N1- and N2-alkylated products. nih.govbeilstein-journals.org High N1-selectivity has been observed for electron-deficient indazoles using NaH in THF with pentyl bromide. nih.govbeilstein-journals.org This is attributed to the coordination of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the Na⁺ cation. nih.govbeilstein-journals.org Conversely, Mitsunobu conditions often show a preference for the formation of the N2-regioisomer. beilstein-journals.orgd-nb.info
The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be an effective strategy for the regioselective protection of the N-2 position of indazoles. nih.gov
Mechanistic studies, including density functional theory (DFT) calculations, have provided insights into the factors governing the regioselectivity of indazole N-alkylation. nih.govwuxibiology.com The relative stability of the 1H- and 2H-indazole tautomers plays a crucial role. nih.gov The 1H-indazole is generally the more thermodynamically stable tautomer. nih.gov
Quantum mechanical analyses of a highly selective N2-alkylation of indazoles with alkyl 2,2,2-trichloroacetimidates suggested that while the activation energy for N1 alkylation is lower, the reaction proceeds through the less stable 2H-tautomer to afford the N2-alkylated product. wuxibiology.com This indicates that the reaction is under kinetic control. The proposed mechanism involves protonation of the imidate, followed by nucleophilic attack by the N2-nitrogen of the indazole. wuxibiology.com
The solvent can also play a significant role in determining the regioselectivity. For example, the use of NaHMDS in either THF or DMSO has been shown to result in solvent-dependent regioselectivity, with mechanistic hypotheses pointing to the role of tight and solvent-separated ion pairs. beilstein-journals.orgd-nb.info
Considerations for Scalable Synthesis and Process Development
The successful transition of a chemical synthesis from laboratory-scale to industrial production necessitates a thorough evaluation of its scalability. For this compound and its structurally related derivatives, process development focuses on safety, cost-effectiveness, efficiency, and environmental impact. Key considerations include the selection of starting materials, optimization of reaction conditions to ensure regioselectivity and high yield, and the development of purification methods that avoid cumbersome techniques like column chromatography. mdpi.comresearchgate.net
A practical approach to scalable synthesis is demonstrated in the development of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor, Lenacapavir. mdpi.comchemrxiv.org The initial strategy, which involved the direct bromination of the pre-formed 4-chloro-1H-indazol-3-amine ring, proved unsuitable for scale-up. mdpi.com This method resulted in the formation of an undesired regioisomer as the major product, highlighting the critical challenge of controlling regioselectivity during the functionalization of the indazole core. mdpi.comchemrxiv.org
To overcome this, a revised, scalable two-step synthetic sequence was developed, starting from the inexpensive and readily available raw material, 2,6-dichlorobenzonitrile. mdpi.com This strategy prioritizes the introduction of the bromo substituent at the correct position before the formation of the indazole ring.
Key aspects of this scalable process include:
Regioselective Bromination: A highly regioselective bromination of 2,6-dichlorobenzonitrile was achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid. mdpi.comchemrxiv.org These mild conditions furnished the desired 3-bromo-2,6-dichlorobenzonitrile intermediate in good yields (76–81%) on a hundred-gram scale. mdpi.comchemrxiv.org This step is crucial as it definitively sets the required substitution pattern, avoiding the formation of isomers in subsequent steps.
Purification by Precipitation: A significant advantage of this process is the avoidance of column chromatography for purification. researchgate.netchemrxiv.org The desired product can be isolated by pouring the reaction mixture into ice-cold water, with the resulting precipitate collected by simple filtration. researchgate.netchemrxiv.org This method is highly desirable for large-scale production as it reduces solvent waste, time, and cost associated with chromatographic purification.
Alternative strategies for related indazoles, such as one-pot methods and continuous flow synthesis, have also been explored to improve efficiency and scalability. For instance, continuous flow synthesis in microreactors can offer superior heat and mass transfer, potentially leading to higher yields and reduced waste generation compared to traditional batch processing. While direct methylation of some indazole precursors is a known route, it often produces a mixture of N-1 and N-2 isomers, complicating purification and reducing the yield of the desired product, making it less suitable for industrial amplification. google.com
The table below summarizes and compares different synthetic approaches, highlighting their suitability for process development.
Table 1: Comparative Analysis of Synthetic Strategies for Indazole Derivatives
| Strategy | Starting Material Example | Key Reagents | Key Advantages for Scalability | Key Challenges | Reference |
|---|---|---|---|---|---|
| Regioselective Bromination then Cyclization | 2,6-dichlorobenzonitrile | N-Bromosuccinimide (NBS), H₂SO₄, Hydrazine | Excellent regiocontrol; avoids chromatography; uses inexpensive starting materials. | Two-step process; handling of concentrated acid. | mdpi.com |
| Direct Bromination of Indazole Core | 4-chloro-1H-indazol-3-amine | N-Bromosuccinimide (NBS) | Potentially shorter route. | Poor regioselectivity leading to undesired isomers; requires difficult purification. | mdpi.comchemrxiv.org |
| Direct Methylation of Indazole Core | 5-bromoindazole | Methyl iodide, Base | Single step for N-alkylation. | Forms N-1 and N-2 isomers that are difficult to separate, leading to low yields of pure product. | google.com |
| Continuous Flow Synthesis | 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate, Methyl iodide | Improved yield, reduced waste, enhanced safety and control. | Requires specialized microreactor equipment. |
Ultimately, the development of a robust and scalable synthesis for this compound and its derivatives hinges on a process that is economical, safe, and provides the final product with high purity and yield. The strategy of pre-functionalizing the aromatic ring before cyclization, coupled with non-chromatographic purification, represents a powerful approach to achieving these goals in an industrial setting. mdpi.comresearchgate.net
Spectroscopic Characterization and Structural Elucidation of 7 Bromo 5 Methyl 1h Indazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex heterocyclic systems like indazoles. nih.gov It provides detailed information about the carbon-hydrogen framework, the electronic environment of atoms, and the connectivity between them.
1H NMR and 13C NMR Chemical Shift Analysis
The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise assignment of each atom within the 7-bromo-5-methyl-1H-indazol-3-amine structure. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus.
In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring portion of the indazole would appear in the downfield region, generally between 6.0 and 8.0 ppm. The protons at positions 4 and 6 would likely appear as singlets due to the substitution pattern. The methyl group protons would resonate as a sharp singlet further upfield, characteristic of methyl groups attached to an aromatic ring. The amine (-NH₂) protons often present as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The N-H proton of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift, often exceeding 10 ppm. chemicalbook.comnih.gov
In the ¹³C NMR spectrum, the carbon atoms of the aromatic and pyrazole (B372694) rings would show distinct signals in the region of approximately 100-160 ppm. The methyl carbon signal would appear significantly upfield. The specific substitution pattern, with an electron-donating amine group and an electron-withdrawing bromine atom, influences the precise chemical shifts of the ring carbons. cdnsciencepub.com
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data are representative and may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 | ~7.2 - 7.4 | Singlet (s) |
| H-6 | ~6.8 - 7.0 | Singlet (s) |
| -CH₃ (at C-5) | ~2.3 - 2.5 | Singlet (s) |
| -NH₂ (at C-3) | Variable (e.g., 4.5 - 5.5) | Broad Singlet (br s) |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data are representative and may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (bearing -NH₂) | ~150 - 155 |
| C-3a | ~140 - 145 |
| C-4 | ~120 - 125 |
| C-5 (bearing -CH₃) | ~130 - 135 |
| C-6 | ~115 - 120 |
| C-7 (bearing -Br) | ~100 - 105 |
| C-7a | ~145 - 150 |
Elucidation of Indazole Tautomerism (1H vs. 2H) via NMR
Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-tautomer is generally the more thermodynamically stable form. researchgate.net NMR spectroscopy is a powerful method to investigate this tautomeric equilibrium in solution. nih.govcdnsciencepub.com
The position of the proton on either the N-1 or N-2 nitrogen atom significantly alters the electronic distribution within the heterocyclic ring system. This, in turn, leads to measurable differences in the ¹H and ¹³C chemical shifts of the ring atoms, particularly the carbons adjacent to the nitrogen atoms (C3, C3a, and C7a). cdnsciencepub.com By carefully analyzing the chemical shifts and coupling constants, and by comparing them to known N-1 and N-2 substituted (and therefore "locked") indazole derivatives, the predominant tautomer in solution can be identified. For this compound, the "1H" designation indicates that the proton resides on the N-1 position. NMR studies would confirm this by showing chemical shifts consistent with the 1H-tautomer structure. nih.gov
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Beyond simple 1D spectra, advanced 2D NMR techniques are employed for definitive structural confirmation. ipb.ptresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning which proton is bonded to which carbon in the C-H framework.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically over 2 or 3 bonds) between protons and carbons. ipb.pt This is crucial for piecing together the molecular skeleton. For instance, an HMBC experiment could show a correlation from the methyl protons to carbons C-4, C-5, and C-6, confirming the position of the methyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are in close proximity, regardless of whether they are connected by chemical bonds. A NOESY spectrum could, for example, show a correlation between the N-1 proton and the proton at C-7, providing direct evidence for the 1H-tautomer and its conformation.
These advanced methods, used in combination, leave little ambiguity in the final structural assignment of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular weight, of a compound. It also offers clues to the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). nih.gov This precision allows for the determination of the elemental formula of a compound. For this compound, with the molecular formula C₈H₈BrN₃, HRMS would confirm the theoretical exact mass of its protonated ion [M+H]⁺. bldpharm.com
A critical feature in the mass spectrum of this compound is the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major peaks in the mass spectrum for the molecular ion, one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2), with almost equal intensity. This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
LC-MS and GC-MS for Mixture Analysis and Purity Assessment
Coupling a separation technique like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry provides a powerful tool for analyzing mixtures and assessing the purity of a compound. hpst.czplos.org
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common method for analyzing non-volatile and thermally sensitive compounds like this compound. The sample is first passed through an LC column, which separates the target compound from any impurities, starting materials, or by-products. The eluent from the column is then directed into the mass spectrometer, which provides a mass spectrum for each separated component, allowing for their identification. researchgate.net
Both LC-MS and GC-MS are essential quality control techniques in the synthesis of chemical compounds, ensuring the identity and purity of the final product.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, which are excited by absorbing radiation at specific frequencies corresponding to the energy of the vibration. For this compound, these techniques would provide definitive evidence for the presence of its key structural components: the amine group, the aromatic indazole core, the methyl substituent, and the carbon-bromine bond.
The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the various functional groups. The primary amine (-NH2) group would be particularly prominent, typically showing a pair of medium-to-strong N-H stretching bands in the 3300-3500 cm⁻¹ region in the IR spectrum. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
The aromatic C-H stretching vibrations of the indazole ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system typically give rise to a series of sharp bands in the 1450-1620 cm⁻¹ region. The presence of the bromine atom can be inferred from a C-Br stretching vibration, which is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amine (-NH₂) | N-H Bend | 1600 - 1650 |
| Aromatic C-H | C-H Stretch | 3000 - 3150 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2980 |
| Indazole Ring | C=C / C=N Stretch | 1450 - 1620 |
Note: The values in this table represent typical frequency ranges for the indicated functional groups and are for illustrative purposes. Actual experimental values may vary.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the indazole ring system. The positions and intensities of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the aromatic core.
The indazole ring itself is expected to show strong absorption bands below 300 nm. The presence of the amino group (-NH2), a strong auxochrome, is predicted to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, likely extending into the near-UV or even the visible range. The methyl and bromo substituents would also modulate the electronic transitions, leading to a unique spectral fingerprint. A hypothetical UV-Vis spectrum would be recorded by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or methanol.
Table 2: Hypothetical UV-Vis Absorption Data for this compound
| Transition | Solvent | Predicted λmax (nm) |
|---|---|---|
| π → π* | Ethanol | ~280 - 320 |
Note: The λmax values are hypothetical and serve as an example of what might be expected for an aromatic system of this nature. Experimental verification is required.
X-ray Crystallography for Solid-State Structure Determination
Although a crystal structure for this compound is not publicly available, data from the closely related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, offers insight into the likely structural features of the indazole core. bldpharm.combldpharm.com
The analysis of a crystal structure would begin with the determination of the molecular conformation. For the indazole ring system, it is expected to be nearly planar. bldpharm.com The precise bond lengths and angles within this fused ring system would confirm its aromatic character. The positions of the bromine atom at C7, the methyl group at C5, and the amine group at C3 would be definitively established, resolving any potential isomerism.
The table below presents selected bond parameters from the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate to illustrate the type of data obtained from an X-ray diffraction experiment. bldpharm.com It is anticipated that the bond lengths and angles within the indazole core of this compound would be similar, with minor variations due to the different substitution pattern.
Table 3: Selected Bond Parameters for a Related Indazole Derivative, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. bldpharm.com
| Bond | Bond Length (Å) | Angle | Angle (°) |
|---|---|---|---|
| N1-N2 | 1.381 | N2-N1-C7 | 105.8 |
| N2-C3 | 1.345 | N1-N2-C3 | 113.2 |
| C3-C3A | 1.428 | N2-C3-C3A | 106.3 |
| C3A-C7 | 1.395 | C3-C3A-C7 | 108.7 |
Note: Data is for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate and is presented for illustrative purposes. bldpharm.com Bond lengths and angles for this compound would require its own crystallographic analysis.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. For this compound, the primary amine and the N-H of the pyrazole ring are capable of acting as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. It is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. For instance, in the structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, inversion dimers are formed through pairwise N-H···N hydrogen bonds. bldpharm.combldpharm.com
Computational Chemistry Studies on 7 Bromo 5 Methyl 1h Indazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic nature of molecules. These methods are crucial for predicting molecular properties and reactivity, guiding synthetic efforts and rational drug design.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic structure of molecules, which in turn allows for the prediction of their reactivity. DFT calculations can elucidate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
While specific DFT data for 7-bromo-5-methyl-1H-indazol-3-amine is not available, studies on similar indazole derivatives demonstrate the utility of this approach. For instance, DFT calculations have been performed on various substituted indazoles to understand their electronic properties and reactivity. rsc.orgnih.gov In a study on novel indazole derivatives, DFT computations using the B3LYP/6-311+ level of theory were employed to investigate their physicochemical properties. nih.gov The analysis revealed that substituents significantly influence the HOMO-LUMO energy gap. rsc.orgnih.gov For example, introducing different aromatic amines to an indazole carboxylic acid core resulted in varying energy gaps, highlighting the electronic impact of substitutions. nih.gov
To illustrate the type of data obtained from such studies, the following table presents hypothetical HOMO-LUMO energy gaps for a series of related indazole derivatives, calculated using a common DFT method.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indazole Derivative A | -6.2 | -1.5 | 4.7 |
| Indazole Derivative B | -6.5 | -1.3 | 5.2 |
| Indazole Derivative C | -6.0 | -1.8 | 4.2 |
| Indazole Derivative D | -6.8 | -1.1 | 5.7 |
This table is illustrative and based on typical values found in computational studies of similar heterocyclic compounds.
For this compound, we would expect the electron-withdrawing bromine atom and the electron-donating methyl and amine groups to collectively influence the electron density distribution and, consequently, the HOMO-LUMO energies. A DFT study would precisely quantify these effects, providing valuable predictions about the molecule's stability and sites of electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization
Natural Bond Orbital (NBO) analysis is another powerful computational tool that provides a detailed picture of charge distribution, hybridization, and intramolecular interactions. nih.gov It translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges.
NBO analysis performed on substituted indazoles has been used to rationalize the regioselectivity of chemical reactions. For example, in a study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, NBO analysis was used to calculate the partial charges on the N1 and N2 atoms of the indazole ring. nih.gov This information, along with Fukui indices, helped to explain why alkylation occurs preferentially at one nitrogen atom over the other under specific reaction conditions. nih.gov A theoretical investigation of another bromo-indazole derivative also utilized NBO analysis to understand the intramolecular charge transfer and bonding characteristics. researchgate.net
The results from an NBO analysis are typically presented in a table showing the natural charges on each atom. Below is an illustrative table of NBO charges for a hypothetical substituted indazole.
| Atom | Natural Charge (e) |
| N1 | -0.450 |
| N2 | -0.280 |
| C3 | +0.350 |
| C4 | -0.150 |
| C5 | +0.050 |
| C6 | -0.120 |
| C7 | +0.080 |
This table is for illustrative purposes. The actual charges would depend on the specific molecule and the level of theory used.
For this compound, an NBO analysis would reveal the charge distribution across the molecule, highlighting the electron density on the nitrogen atoms of the indazole core and the amino group. This would be invaluable for understanding its hydrogen bonding capabilities, reactivity patterns, and interactions with biological macromolecules.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time, providing a dynamic picture of molecular behavior.
Conformational Dynamics and Solvent Effects
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding the influence of the solvent environment. For a molecule like this compound, MD simulations could reveal the preferred rotational conformations of the amino group and the dynamics of the indazole ring system.
Furthermore, by explicitly including solvent molecules (such as water) in the simulation box, MD can provide detailed insights into how the solvent organizes around the solute and mediates its conformational preferences. This is crucial for understanding the behavior of the molecule in a biological context. Studies on other heterocyclic systems have used MD simulations to investigate interactions with carbon nanomaterials and the surrounding solvent, demonstrating the power of this technique to probe interfacial and solvation dynamics. ornl.gov
While specific MD simulation studies on this compound are not found in the current literature, this methodology would be a logical next step in its computational characterization. Such a study would typically analyze trajectories to determine stable conformations, calculate radial distribution functions to understand solvation shells, and compute the dynamics of hydrogen bonds between the molecule and solvent.
Molecular Docking and Scoring Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a potential drug molecule (ligand) might bind to a protein target.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking simulations are widely used for indazole derivatives, as many compounds from this class show interesting biological activities, often by inhibiting enzymes like kinases. nih.govnih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For instance, docking studies on other indazole derivatives have successfully predicted their binding modes and rationalized their inhibitory activities against targets like renal cancer-related proteins and tubulin. rsc.orgnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. A study on N-[6-indazolyl]arylsulfonamides used docking analysis to understand the differential behavior of active compounds within the binding site of their target. nih.gov
The results of a docking study are often summarized in a table listing the binding energies and key interacting residues. An example is provided below.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Indazole Analog 1 | Kinase A | -8.5 | Lys72, Glu91, Leu144 |
| Indazole Analog 2 | Kinase B | -9.2 | Asp161, Val22, Phe159 |
| Indazole Analog 3 | Kinase A | -7.9 | Lys72, Met93, Tyr145 |
This table is a representative example of data from molecular docking studies.
A molecular docking study of this compound against a panel of relevant biological targets (e.g., protein kinases) would be a critical step in evaluating its potential as a therapeutic agent. The results would guide further optimization of the molecule to enhance its binding affinity and selectivity.
Ligand-Protein Interaction Profiling
The 3-aminoindazole scaffold is recognized as a "hinge-binding" fragment, a crucial feature for the interaction of small molecules with protein kinases. researchgate.net This scaffold is present in numerous biologically active compounds, and its interaction with protein targets has been the subject of various computational docking studies. For instance, derivatives of 1H-indazole have been investigated as inhibitors of enzymes like Hypoxia-Inducible Factor-1α (HIF-1α) and various kinases. nih.govnih.gov
Molecular docking simulations of indazole derivatives often reveal key interactions within the ATP-binding site of kinases. The amino group at the 3-position of the indazole ring typically forms crucial hydrogen bonds with the "hinge" region residues of the kinase. The bromine atom at the 7-position, as seen in this compound, can significantly influence the electronic properties of the ring system, potentially enhancing binding affinity through halogen bonding or other electrostatic interactions. The methyl group at the 5-position can also contribute to the binding by fitting into hydrophobic pockets within the active site.
Computational Prediction of Molecular Descriptors Relevant to Pharmacological Research
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's structure with its biological activity. researchgate.net The following subsections detail key molecular descriptors predicted for this compound.
| Descriptor | Predicted Value |
| Topological Polar Surface Area (TPSA) | Value not available |
| Lipophilicity (XLOGP3) | Value not available |
| Collision Cross Section (CCS) | Value not available |
Note: Specific predicted values for this compound are not available in the searched literature. The importance of these descriptors is discussed below.
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) in a molecule. For drug-like molecules, a TPSA of less than 140 Ų is generally considered favorable for good cell permeability. The presence of the amino group and the nitrogen atoms in the indazole ring of this compound would be the primary contributors to its TPSA value.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in pharmacology. It describes the distribution of a compound between a lipid and an aqueous phase and influences its absorption, distribution, metabolism, and excretion (ADME) properties. Different computational methods exist for predicting LogP, such as XLOGP3 and MLOGP. The bromine atom in this compound would significantly increase its lipophilicity, which could enhance its ability to cross cell membranes but might also lead to increased metabolic clearance or off-target effects if not optimized.
Collision Cross Section (CCS) is a measure of the gas-phase ion's size and shape. In the context of drug discovery, CCS values obtained from ion mobility-mass spectrometry can be used in conjunction with other molecular descriptors to aid in compound identification and characterization. While a predicted CCS value for this compound is not available, it would be influenced by the molecule's three-dimensional structure, including the positions of the bromo and methyl substituents on the indazole core.
In Silico Design and Virtual Screening Applications
The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. tandfonline.com As such, this compound represents a valuable building block for in silico drug design and virtual screening campaigns.
In virtual screening, large libraries of compounds are computationally docked into the active site of a biological target to identify potential hits. The this compound scaffold could be used to generate a virtual library of derivatives with diverse substituents at various positions. These virtual compounds could then be screened against a panel of protein kinases or other relevant targets to identify molecules with high predicted binding affinities and favorable ADME properties.
Furthermore, the principles of fragment-based drug design (FBDD) could be applied. In FBDD, small molecular fragments that bind to a target are identified and then grown or linked together to create a more potent lead compound. The this compound molecule itself can be considered a fragment that could be elaborated upon to optimize interactions with a specific protein target. For example, structure-activity relationship (SAR) studies, guided by computational modeling, could explore the impact of different substituents at the 5- and 7-positions of the indazole ring to enhance potency and selectivity. nih.gov
Structure Activity Relationship Sar Investigations of 7 Bromo 5 Methyl 1h Indazol 3 Amine Derivatives
Systematic Analog Design and Synthesis for SAR Elucidation
The foundation of SAR studies lies in the methodical design and synthesis of new analogs. For 1H-indazol-3-amine derivatives, this involves strategic modifications to probe the chemical space around the scaffold and understand the structural requirements for activity.
The rational design of analogs focuses on altering the steric and electronic properties of the lead compound in a controlled manner. A common strategy involves the introduction of various substituents at specific positions on the indazole ring. For instance, the bromine atom at the C7 position and the amine at the C3 position are key features, but modifications at other sites, such as C5, are frequently explored.
Researchers often employ metal-catalyzed cross-coupling reactions, like the Suzuki and Heck reactions, to introduce a diverse array of aromatic and other functional groups. nih.govrsc.org The choice of substituent is guided by the desire to modulate properties such as:
Electronic Effects : Halogens like bromine and chlorine are strongly electron-withdrawing. The position of these substituents significantly impacts the electronic distribution of the indazole ring system. For example, a bromine atom at position 7 has been shown to create a more potent electron-withdrawing effect compared to a bromine at position 5, which can enhance binding affinity at certain kinase active sites.
Steric Influences : The size and shape of substituents can dictate how the molecule fits into a biological target's binding pocket. The introduction of bulky groups like methyl or larger alkyl chains can introduce steric hindrance, which may either improve or reduce binding affinity depending on the target's topology. nih.gov
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural fragments from different bioactive molecules) into a single new hybrid compound. nih.govresearchgate.net This approach aims to create a new molecule with enhanced affinity and/or a modified activity profile by targeting multiple binding sites or pathways.
In the context of 1H-indazol-3-amine derivatives, researchers have constructed new series of compounds by linking different chemical moieties to the indazole core. nih.govresearchgate.net For example, by identifying the 1H-indazole-3-amine structure as an effective hinge-binding fragment for kinases, scientists have hybridized this core with other fragments known to interact with different parts of the ATP binding pocket. nih.govnih.gov This strategy has been successfully used to develop potent inhibitors of targets like Fibroblast Growth Factor Receptor (FGFR). nih.gov
Positional Effects of Substituents on Biological Activity
The specific placement of substituents on the 7-bromo-5-methyl-1H-indazol-3-amine scaffold has a profound impact on the resulting molecule's biological activity. SAR studies meticulously map these effects to build a comprehensive understanding of the pharmacophore.
Studies on various indazole derivatives have revealed clear trends:
Type of Halogen : For synthetic cannabinoid receptor agonists with an indazole core, analogs with a fluorine at the 5-position generally exhibit the lowest EC50 values (indicating higher potency). researchgate.net For compounds with a methyl ester head group, chlorinated analogs were found to be more potent than brominated ones. researchgate.net
Position of Halogen : The location of the halogen is critical. Bromine at position 7 has been observed to enhance binding affinity to kinase active sites more effectively than a bromine at position 5. In another study on adenosine (B11128) receptor antagonists, monohalogenation at position 8 resulted in potent ligands regardless of the halogen type, whereas halogenation at position 7 led to a decrease in affinity that was dependent on the size of the halogen. nih.gov
Multiple Halogenations : Dihalogenation can also have varied effects. In some series, it leads to a decay in affinity, while in others, such as the development of FGFR inhibitors, compounds with a 2,6-difluoro-3-methoxyphenyl residue showed the most potent activities. nih.govnih.gov
Table 1: Influence of Halogen Substituents on Indazole Derivative Activity
| Scaffold/Target Class | Halogen Type & Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Indazole Synthetic Cannabinoids (CB1 Receptor) | Fluorine at C5 | Lowest EC50 values (increased potency) compared to other halogens. | researchgate.net |
| Indazole Synthetic Cannabinoids (CB1 Receptor) | Chlorine vs. Bromine at C5 (with methyl ester head) | Chlorinated analogs showed lower EC50 values (higher potency) than brominated analogs. | researchgate.net |
| Kinase Inhibitors | Bromine at C7 vs. C5 | Bromine at C7 enhances binding affinity to kinase active sites more than at C5. | |
| A2B Adenosine Receptor Antagonists | Halogen at C7 | Produced a halogen-size-dependent decay in affinity. | nih.gov |
| Antitumor Agents (K562 cells) | 3-Fluorophenyl vs. 3,4-Dichlorophenyl at C5 | Replacing 3-fluorophenyl with 3,4-dichlorophenyl decreased inhibitory activity by 2-10 fold. | nih.gov |
| FGFR Inhibitors | 2,6-Difluoro-3-methoxyphenyl moiety | Exhibited the most potent FGFR1 and FGFR2 inhibitory activities. | nih.gov |
Alkyl groups, such as the methyl group at the C5 position in the parent compound, are primarily modulators of steric bulk and lipophilicity. These properties can influence how the molecule interacts with the cell membrane and how it is recognized by the target receptor.
Lipophilicity and Permeability : Increasing the size of the alkyl group generally increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. However, there is often an optimal range, beyond which increased lipophilicity can lead to poor solubility or non-specific binding.
Receptor Recognition : The size and position of an alkyl group can be critical for fitting into a receptor's binding pocket. A SAR study on a series of indazole derivatives found that replacing an ethyl group with a more constrained cyclobutyl group led to enhanced potency, suggesting a specific spatial requirement in the binding site. nih.gov In contrast, introducing a 4-methoxyphenyl (B3050149) group at the C-5 position of certain indazole-based antitumor agents resulted in a decrease in inhibitory activity compared to a smaller 3-fluorophenyl group. nih.gov
Table 2: Influence of Alkyl Group Substituents on Indazole Derivative Activity
| Scaffold/Target Class | Alkyl Group & Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Antitumor Agents (K562 cells) | 4-Methoxyphenyl at C5 | Decreased inhibitory activity compared to 3-fluorophenyl. | nih.gov |
| General Kinase Inhibitors | Cyclobutyl vs. Ethyl group | Replacing ethyl with a cyclobutyl group enhanced potency. | nih.gov |
| FGFR1 Inhibitors | 6-(3-methoxyphenyl) | Exhibited good enzymatic inhibition (IC50 = 15.0 nM). | nih.gov |
The 3-amino group of the indazole core is a crucial functional group, often acting as a key hydrogen bond donor or acceptor, which anchors the molecule to the target protein. nih.gov
Hinge-Binding Fragment : The 1H-indazole-3-amine structure has been identified as a highly effective "hinge-binding" fragment, particularly in protein kinases. nih.gov It forms critical hydrogen bonds with the backbone of the kinase hinge region, which is a common anchoring point for many kinase inhibitors.
Modification to Amides : Altering the primary amine can have significant effects. For example, synthesizing 1H-indazole-3-carboxamide derivatives, where the amine is converted to an amide, changes the hydrogen bonding pattern and steric profile at this position. researchgate.net This modification can be used to fine-tune interactions within the binding pocket or to alter the molecule's physicochemical properties. The structure of Entrectinib, an antitumor drug, features a 1H-indazole-3-amide that plays a critical role in its activity. nih.gov
Relationship Between Structural Modifications and Target Specificity
The development of selective inhibitors, which preferentially bind to a single target or a specific family of targets, is a primary goal in drug discovery to minimize off-target effects. For indazole derivatives, structural modifications are the principal tool used to achieve this specificity. The pattern of substitution on the indazole ring dictates the interactions with amino acid residues in the target protein's binding pocket.
Alterations can lead to significant shifts in target preference. For instance, in related heterocyclic compounds, the replacement of a single atom, such as a chlorine with hydrogen, can result in markedly different structure-activity relationships for different receptors. acs.org This principle is directly applicable to the this compound core. Modifications at the N1 position of the indazole ring or further substitutions on the phenyl ring can be tuned to enhance binding to a specific kinase isoform over others. The development of a selective Janus kinase 3 (JAK3) inhibitor from a pyrrolopyrimidine fragment highlights how targeted chemical elaboration can streamline the discovery of highly specific agents. acs.org By systematically exploring different chemical groups at various positions, researchers can map the steric and electronic requirements of a specific target's active site, thereby designing derivatives with high specificity.
Modulation of Aqueous Solubility and Metabolic Stability through Structural Changes
A successful drug candidate must possess a balance of properties, including adequate aqueous solubility for dissolution and absorption, and sufficient metabolic stability to ensure a durable effect in the body. Structure-activity relationship (SAR) studies for this compound derivatives extend to these pharmacokinetic properties, often referred to as quantitative structure-property relationships (QSPR). elsevierpure.com
Research into fragment-based drug discovery demonstrates that physicochemical properties can be systematically modulated. acs.org For example, the introduction of polar groups or ionizable functions can significantly enhance aqueous solubility. Conversely, strategic masking of metabolically labile sites can improve stability in the presence of metabolic enzymes, such as those in human liver microsomes (HLM). acs.org
In a study on elaborated fragments, it was shown that N-capping with different groups (e.g., methanesulfonyl vs. acetyl) on related scaffolds led to a wide range of distribution coefficients (logD from -0.4 to 3.6) and aqueous solubilities (49.0 to >981 µM). acs.org Notably, ten out of twelve tested compounds in that study demonstrated good metabolic stability in both human liver microsomes and rat hepatocytes. acs.org These findings indicate that modifications to the amine or other positions of the this compound core can be used to fine-tune these critical drug-like properties.
Table 1: Impact of Structural Elaboration on Physicochemical Properties (Conceptual) This table illustrates general principles observed in related fragment-based studies and is not specific to this compound derivatives.
| Structural Modification | Predicted Impact on Aqueous Solubility | Predicted Impact on Metabolic Stability |
| Addition of polar groups (e.g., -OH, -COOH) | Increase | Variable; may introduce new metabolic sites |
| Introduction of N-sulfonamides | Generally improves solubility | Generally good stability acs.org |
| Increasing lipophilicity (e.g., adding alkyl chains) | Decrease | Variable; may increase or decrease stability |
| Masking metabolic hotspots (e.g., replacing H with F) | Minimal change | Increase |
SAR Studies Related to Kinase Inhibition and Antiproliferative Effects
The primary therapeutic interest in indazole derivatives lies in their potential as anticancer agents, which is often mediated by the inhibition of protein kinases. nih.gov SAR studies in this area aim to establish a clear link between the chemical structure of a derivative and its ability to inhibit key kinases and suppress the proliferation of cancer cells.
Studies on related 5-bromo-1H-indazol-3-amine derivatives have shown that the choice of substituent has a profound impact on antiproliferative activity. nih.gov For example, in a series of indazole derivatives, compound 6o demonstrated a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.gov This compound also showed favorable selectivity, being less toxic to normal human embryonic kidney cells (HEK-293). nih.gov The activity of such compounds is often linked to the inhibition of specific pathways, such as the p53/MDM2 pathway, and the induction of apoptosis. nih.gov
In analogous structures, such as 5-bromo-7-azaindolin-2-ones, modifications to side chains dramatically influence potency. nih.gov For instance, derivative 23p , featuring a specific side chain, was found to be significantly more potent than the approved multi-kinase inhibitor Sunitinib against several cancer cell lines, including HepG2, A549, and Skov-3. nih.gov This underscores the sensitivity of the biological activity to structural changes. For derivatives of this compound, modifications would likely be explored at the N1 and C3-amine positions to optimize interactions within the ATP-binding pocket of target kinases, thereby enhancing both potency and selectivity.
Table 2: Antiproliferative Activity of Selected Indazole and Related Heterocyclic Derivatives This table includes data from related compound series to illustrate SAR principles.
| Compound | Core Structure | Key Substituents | Cell Line | IC₅₀ (µM) | Source |
| 6o | Indazole | Complex amide side chain | K562 | 5.15 | nih.gov |
| 6o | Indazole | Complex amide side chain | HEK-293 (Normal) | 33.2 | nih.gov |
| 23p | 5-bromo-7-azaindolin-2-one | N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl} | HepG2 | 2.357 | nih.gov |
| 23p | 5-bromo-7-azaindolin-2-one | N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl} | A549 | 2.981 | nih.gov |
| 23p | 5-bromo-7-azaindolin-2-one | N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl} | Skov-3 | 3.012 | nih.gov |
| Sunitinib | Indolin-2-one | Standard | HepG2 | 31.594 | nih.gov |
| Sunitinib | Indolin-2-one | Standard | A549 | 49.036 | nih.gov |
| Sunitinib | Indolin-2-one | Standard | Skov-3 | 33.452 | nih.gov |
Mechanistic Studies of Biological Activity of 7 Bromo 5 Methyl 1h Indazol 3 Amine
Identification and Validation of Molecular Targets
The initial steps in characterizing the biological action of a compound like 7-bromo-5-methyl-1H-indazol-3-amine involve identifying its direct molecular interaction partners.
While specific binding assay data for this compound is not extensively detailed in the public literature, preliminary studies on closely related analogs provide valuable insights. For instance, surface plasmon resonance studies on the parent compound, 7-bromo-1H-indazol-3-amine, have indicated a notable binding affinity for certain enzymes and receptors. This suggests that the aminodazole core is primed for molecular recognition. The mechanism of action is believed to involve the compound binding to the ATP-binding site of target enzymes, leading to the modulation of various cellular signaling pathways. Further specific enzyme and receptor binding assays are necessary to fully elucidate the precise molecular targets of the 7-bromo-5-methyl derivative.
The indazole scaffold is a well-established component of numerous kinase inhibitors. rsc.org Kinases are a large family of enzymes crucial for cellular signaling, and their dysregulation is implicated in diseases like cancer and inflammation. jst.go.jp Compounds containing the 3-amino-indazole scaffold have been investigated as potent inhibitors of several kinases.
Fragment-based discovery approaches have identified the indazole scaffold as a promising starting point for developing inhibitors against receptor tyrosine kinases like AXL. nih.govresearchgate.net AXL kinase is frequently overexpressed in various cancers and is associated with poor prognosis and drug resistance. nih.govresearchgate.net
Furthermore, broad-spectrum kinase screening of a representative 3-amino-1H-indazol-6-yl-benzamide derivative revealed a distinct selectivity profile. nih.gov This compound demonstrated potent, single-digit nanomolar efficacy against kinases such as FLT3, c-Kit, and the PDGFRα gatekeeper mutant T674M. nih.govnih.gov While these compounds are not identical to this compound, the shared scaffold suggests a similar potential for kinase inhibition. The table below summarizes kinases that are known to be targeted by the broader 3-amino-indazole scaffold.
| Kinase Target Family | Specific Kinase Examples | Implication |
| Receptor Tyrosine Kinases | FLT3, PDGFRα, c-Kit, AXL, VEGFR2 | Cancer, Angiogenesis |
| Non-receptor Tyrosine Kinases | ABL, Src | Cancer, Cell Proliferation |
| Serine/Threonine Kinases | p38 | Inflammation, Stress Response |
| Other | PDK1, ALK | Cancer, Cell Survival |
| This table is based on the activity of various compounds containing the 3-amino-indazole scaffold and may not be fully representative of this compound itself, for which specific, comprehensive kinome profiling is not available in the reviewed literature. nih.govnih.gov |
The efficacy of many kinase inhibitors relies on their ability to compete with ATP for binding within the kinase catalytic domain. A key interaction site within this domain is the "hinge region," which connects the N- and C-terminal lobes of the enzyme. jst.go.jpnih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. nih.gov
This interaction is typically mediated by the formation of hydrogen bonds. Similar to the well-studied 7-azaindole (B17877) scaffold, the indazole ring's nitrogen atoms and the exocyclic amino group can act as hydrogen bond donors and acceptors. jst.go.jpchemicalbook.com This bidentate hydrogen bonding with the backbone of the hinge region provides a stable anchor for the inhibitor, which is crucial for potent inhibition. jst.go.jpchemicalbook.com This established role of the indazole scaffold as a privileged hinge-binding element is a cornerstone of its utility in the design of kinase inhibitors. jst.go.jpnih.gov
Cellular Pathway Modulation and Biological Mechanisms
By inhibiting specific molecular targets like kinases, this compound and its derivatives can modulate downstream cellular signaling pathways, leading to observable biological effects.
While various substituted indazole derivatives are known to possess anti-inflammatory properties, specific data on the direct inhibition of key inflammatory mediators such as Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), or Matrix Metalloproteinase-13 (MMP-13) by this compound are not available in the reviewed scientific literature. The anti-inflammatory effects of related compounds are generally attributed to the inhibition of upstream signaling kinases, such as p38, which are involved in the production of these mediators.
The inhibition of kinases that are critical for cancer cell proliferation and survival can trigger programmed cell death (apoptosis) and cause cell cycle arrest. Studies on a series of novel 1H-indazole-3-amine derivatives have demonstrated their ability to induce these effects in cancer cells. nih.govsemanticscholar.org
One study investigated a specific derivative, compound 6o, against the K562 chronic myeloid leukemia cell line. semanticscholar.org The results showed that the compound induced apoptosis in a dose-dependent manner. semanticscholar.org
Apoptosis Induction by an Indazole Derivative (Compound 6o) in K562 Cells
| Treatment Concentration (µM) | Total Apoptosis Rate (%) (Early + Late) |
|---|---|
| 0 (Control) | Not specified (baseline) |
| 10 | 9.64 |
| 12 | 16.59 |
| 14 | 37.72 |
Data from a 48-hour treatment of K562 cells followed by Annexin V-FITC/PI detection. semanticscholar.org
Furthermore, the mechanism of apoptosis induction by this indazole derivative was linked to the modulation of key regulatory proteins. Western blot analysis revealed an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.org Such compounds have also been shown to affect the p53/MDM2 pathway, further contributing to the induction of apoptosis. semanticscholar.org Additionally, these derivatives can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. semanticscholar.org Although this data is for a related derivative and not the specific title compound, it strongly suggests that this compound likely shares the ability to modulate these fundamental cancer-related pathways due to its core structural features. nih.govsemanticscholar.org
Modulation of Key Regulatory Proteins (e.g., Bcl2 Family, p53/MDM2 Pathway)
Research into the anticancer mechanisms of indazole derivatives has highlighted their ability to modulate critical proteins involved in cell survival and apoptosis. Studies on structurally related indazole compounds have shown that they can influence key apoptotic pathways.
For instance, a synthesized indazole derivative, compound 6o, was confirmed to affect apoptosis by potentially inhibiting members of the Bcl-2 family and interfering with the p53/MDM2 pathway. nih.govresearchgate.net In western blot analyses, treatment of K562 chronic myeloid leukemia cells with this compound led to a dose-dependent increase in the expression of the pro-apoptotic protein Bax and a corresponding decrease in the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a key indicator of the cell being driven towards apoptosis. researchgate.net
Furthermore, the same study demonstrated that the compound could upregulate the expression of p53 and downregulate the expression of its negative regulator, MDM2, in a concentration-dependent manner. researchgate.net The p53 protein is a critical tumor suppressor, and its inhibition by MDM2 is a common mechanism for cancer cells to evade apoptosis. By disrupting the p53/MDM2 interaction, these indazole derivatives can restore the apoptotic function of p53. nih.govresearchgate.net
Mechanistic Basis for Antiproliferative Effects in Cell Lines
The antiproliferative activity of indazole derivatives has been evaluated against various human cancer cell lines, demonstrating the therapeutic potential of this chemical class. nih.gov The mechanism for this activity is often linked to the induction of apoptosis and cell cycle arrest. researchgate.net
A study involving a series of novel piperazine-indazole derivatives, synthesized from a 5-bromo-1H-indazol-3-amine precursor, identified a compound (6o) with significant antiproliferative activity, particularly against the K562 chronic myeloid leukemia cell line. nih.gov This compound exhibited a 50% inhibition concentration (IC₅₀) value of 5.15 µM against K562 cells, while showing much lower cytotoxicity against normal human embryonic kidney cells (HEK-293), indicating a degree of selectivity for cancer cells. nih.govresearchgate.net The antiproliferative effects were attributed to the induction of apoptosis and arrest of the cell cycle in the G2/M phase. researchgate.net
Another study on different indazole derivatives, specifically N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), found it to be a potent anticancer agent against hypopharyngeal carcinoma (FaDu) cells. nih.gov This compound's mechanism involved inducing apoptosis and selectively activating the extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Below is a summary of the antiproliferative activity of a representative indazole derivative (Compound 6o) against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity (IC₅₀ in µM) of Indazole Derivative 6o
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Cancer | 15.3 |
| PC-3 | Prostate Cancer | 17.5 |
| HepG2 | Hepatoma | >50 |
| HEK-293 | Normal Kidney Cell | 33.2 |
Data sourced from a study on indazole derivatives. nih.govresearchgate.net The values represent the mean from three independent experiments.
Investigation of Specific Molecular Interactions (e.g., DNA Gyrase 1KZN Enzyme)
While indazole derivatives are known to interact with various molecular targets, particularly protein kinases, specific interaction studies for this compound with the DNA Gyrase 1KZN enzyme are not detailed in the available research. The primary mechanism of action for many biologically active 3-aminoindazoles involves binding to the ATP-binding site of kinases, which inhibits their function and modulates downstream signaling pathways related to cell proliferation and survival.
Bioactivity Across Different Disease Models (e.g., Anti-inflammatory, Anticancer)
The indazole core structure is prevalent in compounds developed for a variety of diseases, demonstrating its versatility as a pharmacophore. nih.gov Substituted indazole derivatives have shown diverse biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-diabetic properties. nih.gov
The anticancer potential of this class of compounds is well-documented. Numerous derivatives have been synthesized and tested against panels of cancer cell lines, with some showing promising activity. nih.govnih.gov For example, research has demonstrated the efficacy of indazole derivatives against lung, prostate, and liver cancer cell lines, in addition to leukemia. nih.gov The mechanism often involves the inhibition of enzymes crucial for cancer cell survival and proliferation, such as Indoleamine 2,3-dioxygenase 1 (IDO1) or various protein kinases. nih.gov The anti-inflammatory drug Benzydamine is itself an indazole derivative, highlighting the scaffold's potential in treating inflammatory conditions. nih.gov
Advanced Research Applications and Future Directions for 7 Bromo 5 Methyl 1h Indazol 3 Amine
Potential as a Versatile Pharmaceutical Intermediate and Drug Scaffold
7-bromo-5-methyl-1H-indazol-3-amine serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. The indazole core is considered a "privileged scaffold" in medicinal chemistry, with over 40 indazole-based therapeutic agents in clinical use or trials. researchgate.net The presence of the bromine atom at the 7-position and the methyl group at the 5-position on the indazole ring, combined with the amine group at the 3-position, provides multiple points for chemical modification. This structural versatility allows medicinal chemists to synthesize a diverse library of derivatives.
The 3-aminoindazole moiety is a key structural feature found in numerous biologically active compounds. mdpi.comnih.gov For instance, it is a component of Linifanib, a potent tyrosine kinase receptor inhibitor used in cancer therapy. mdpi.comnih.govnih.gov The synthesis of such complex molecules often relies on the availability of functionalized indazole intermediates like this compound. Its utility is further highlighted by its role as an intermediate in the synthesis of antiviral agents, such as those targeting HIV. mdpi.comnih.govevitachem.comresearchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net
Integration into Rational Drug Design and Optimization Pipelines
The principles of rational drug design are heavily reliant on understanding the structure-activity relationships (SAR) of a lead compound. The this compound scaffold has been the subject of such studies to optimize its therapeutic properties. For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, a critical target in cancer therapy, derivatives of 1H-indazol-3-amine have been systematically modified to enhance their potency and cellular activity. nih.gov
Research has shown that the addition of specific substituents to the indazole ring can significantly impact the compound's inhibitory activity. For instance, the introduction of a methyl group at the 5-position of the indazole ring in certain kinase inhibitors was found to influence their potency. nih.gov Furthermore, the strategic placement of fluorine atoms in derivatives of 1H-indazol-3-amine has led to improved enzymatic and cellular potency against FGFR. nih.govnih.gov These examples underscore the importance of the this compound core in generating optimized drug candidates through iterative design and synthesis.
Exploration of Novel Therapeutic Indications
The broad biological activity of indazole derivatives suggests that this compound could be a starting point for the discovery of drugs for a wide range of diseases. nih.gov The indazole scaffold is known to be present in compounds with anticancer, antibacterial, anti-inflammatory, and neurodegenerative applications. nih.gov
Recent research has expanded the potential therapeutic landscape for indazole-based compounds. For example, novel indazole derivatives are being investigated as TEAD inhibitors for cancer treatment, targeting the Hippo tumor suppressor pathway. nih.govacs.org Additionally, indazole-sulfonamide derivatives have been synthesized and are being explored for their potential as MAPK1 inhibitors in cancer therapy. mdpi.com The versatility of the this compound structure makes it an attractive starting point for synthesizing novel compounds to explore these and other emerging therapeutic targets.
Development of Advanced Analytical and Characterization Protocols
The synthesis and biological evaluation of derivatives of this compound necessitate the use of advanced analytical techniques to confirm their structure and purity. Standard methods include elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). researchgate.netnih.gov
For instance, in the synthesis of novel indazole-sulfonamide compounds, high-resolution mass spectrometry (HRMS) is employed to elucidate the precise molecular structure. mdpi.com Furthermore, computational methods like Density Functional Theory (DFT) are used to analyze the electronic properties of these molecules, providing insights into their reactivity and potential biological activity. nih.gov As more complex derivatives are synthesized, the development of more sophisticated and sensitive analytical protocols will be crucial for their thorough characterization.
Unexplored Chemical Reactivity and Synthetic Opportunities for Complex Derivatives
While the core reactivity of the indazole ring is relatively well-understood, the specific substitution pattern of this compound presents unique opportunities for novel chemical transformations. The bromine atom at the 7-position is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to introduce a wide variety of substituents and build molecular complexity. researchgate.net
The development of new synthetic methodologies, including transition metal-catalyzed and green chemistry approaches, is expanding the toolkit available to chemists for modifying the indazole scaffold. benthamdirect.com These advancements will enable the synthesis of previously inaccessible derivatives of this compound, potentially leading to the discovery of compounds with novel biological activities.
Challenges and Prospects in Indazole-Based Drug Discovery
Despite the significant promise of indazole-based compounds, several challenges remain in their development as therapeutic agents. One of the primary hurdles is achieving selectivity for the desired biological target to minimize off-target effects and potential toxicity. nih.gov Furthermore, optimizing the pharmacokinetic properties of these compounds, such as their absorption, distribution, metabolism, and excretion (ADME), is crucial for their clinical success.
Future research in this area will likely focus on several key aspects. The integration of advanced technologies like artificial intelligence-driven design and high-throughput screening will accelerate the discovery of new indazole-based drug candidates. nih.gov A deeper understanding of the mechanisms of action of these compounds will facilitate the rational design of more potent and selective inhibitors. nih.gov The continued exploration of the vast chemical space accessible from intermediates like this compound holds great promise for the future of drug discovery.
Q & A
Q. Basic Synthesis Workflow :
- Step 1 : Start with a substituted benzonitrile or halogenated precursor (e.g., 2-chloro-5-methylbenzonitrile). Bromination at the 7-position is achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) .
- Step 2 : Cyclization with hydrazine (NH₂NH₂) to form the indazole core. Temperature control (80–100°C) and solvent choice (e.g., ethanol or DMF) are critical to avoid side reactions .
- Purification : Use flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization for high purity .
Advanced Regioselectivity Analysis :
Regioselectivity in bromination is influenced by directing groups. Computational modeling (e.g., DFT calculations) can predict electron density distribution to guide substituent placement. Experimental validation via H NMR and X-ray crystallography confirms regiochemical outcomes .
How can crystallographic data for this compound be refined to resolve structural ambiguities?
Q. Methodological Answer :
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
- Refinement : Employ SHELXL for least-squares refinement, adjusting parameters like anisotropic displacement (ADPs) and hydrogen bonding networks. Recent SHELXL updates (post-2015) include improved handling of twinned data and disorder modeling .
- Validation : Cross-check with ORTEP (WinGX suite) for thermal ellipsoid visualization and PLATON for symmetry checks .
Example : For a bromine-substituted indazole, refine the Br atom’s occupancy and ADPs first, followed by methyl group positioning using Fourier difference maps .
What analytical techniques are optimal for characterizing this compound, and how are spectral contradictions resolved?
Q. Core Techniques :
- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC). The NH₂ group shows broad singlet at ~δ 5.5 ppm, while the methyl group resonates at δ 2.3–2.5 ppm .
- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error.
- XRD : Definitive proof of regiochemistry and hydrogen bonding patterns .
Contradiction Management :
If NMR signals conflict with predicted splitting (e.g., due to tautomerism), use variable-temperature NMR or deuterium exchange experiments. For crystallographic discrepancies (e.g., disordered Br vs. Cl), re-examine synthesis steps and validate purity via HPLC .
How does the substitution pattern of this compound influence its biological activity compared to analogs?
Q. Structure-Activity Relationship (SAR) Framework :
- Bromine : Enhances lipophilicity and steric bulk, potentially improving target binding (e.g., kinase active sites). Compare with 7-fluoro or 7-chloro analogs for halogen-dependent effects .
- Methyl Group : At the 5-position, it may stabilize hydrophobic interactions. Contrast with 5-nitro or 5-amino derivatives to assess electronic effects .
Q. Experimental Design :
- In vitro assays : Test inhibition of kinases (e.g., JAK2, EGFR) using fluorescence polarization or ATP-consumption assays.
- Control Compounds : Include 7-bromo-4-chloro-1H-indazol-3-amine () and 6-chloro-1H-indazol-3-amine () to isolate substituent effects .
How can computational modeling predict the reactivity and stability of this compound under varying conditions?
Q. Advanced Modeling Strategies :
- Reactivity : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Solvent effects (e.g., DMF vs. water) are modeled via COSMO-RS .
- Degradation Pathways : Molecular dynamics (MD) simulations predict hydrolytic or oxidative degradation. For example, the bromine atom’s susceptibility to hydrolysis can be assessed via transition-state modeling .
Validation : Compare computational predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and LC-MS analysis of degradation products .
What strategies address low yields in the final cyclization step of this compound synthesis?
Q. Troubleshooting Workflow :
- Intermediate Analysis : Confirm purity of brominated precursors via TLC and GC-MS. Trace moisture can deactivate hydrazine; use molecular sieves or anhydrous solvents .
- Reaction Optimization : Screen catalysts (e.g., CuI or Pd(OAc)₂) and solvents (PEG-400/DMF mixtures improve solubility, ). Microwave-assisted synthesis may reduce reaction time .
- Byproduct Identification : Use preparative HPLC to isolate side products (e.g., dimeric species) and characterize via NMR .
How can researchers design robust bioactivity assays for this compound while minimizing false positives?
Q. Assay Design Principles :
- Counter-Screens : Include unrelated targets (e.g., COX-2 for a kinase-focused study) to assess selectivity .
- Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to calculate IC values. Replicate experiments (n=3) with blinded data analysis .
- Cellular Toxicity : Parallel MTT assays on HEK293 or HepG2 cells confirm cytotoxicity is not conflated with target inhibition .
Data Interpretation : Apply statistical tools (e.g., Grubbs’ test for outliers) and software like GraphPad Prism for EC/IC modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
